3-acetyl-2-[(4-chlorophenyl)amino]-6-methyl-4H-pyran-4-one
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Overview
Description
3-acetyl-2-[(4-chlorophenyl)amino]-6-methyl-4H-pyran-4-one is a heterocyclic compound that features a pyran ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-[(4-chlorophenyl)amino]-6-methyl-4H-pyran-4-one typically involves the reaction of 4-chloroaniline with 3-acetyl-6-methyl-4H-pyran-4-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-2-[(4-chlorophenyl)amino]-6-methyl-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with varying functional groups.
Scientific Research Applications
3-acetyl-2-[(4-chlorophenyl)amino]-6-methyl-4H-pyran-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-acetyl-2-[(4-chlorophenyl)amino]-6-methyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-acetyl-3-[(4-chlorophenyl)amino]-6-methyl-4H-pyran-4-one
- 3-acetyl-2-[(4-bromophenyl)amino]-6-methyl-4H-pyran-4-one
- 3-acetyl-2-[(4-fluorophenyl)amino]-6-methyl-4H-pyran-4-one
Uniqueness
3-acetyl-2-[(4-chlorophenyl)amino]-6-methyl-4H-pyran-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, may enhance its biological activity and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H12ClNO3 |
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Molecular Weight |
277.70 g/mol |
IUPAC Name |
3-acetyl-2-(4-chloroanilino)-6-methylpyran-4-one |
InChI |
InChI=1S/C14H12ClNO3/c1-8-7-12(18)13(9(2)17)14(19-8)16-11-5-3-10(15)4-6-11/h3-7,16H,1-2H3 |
InChI Key |
GTELLIKJHQWWHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)NC2=CC=C(C=C2)Cl)C(=O)C |
Origin of Product |
United States |
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